Chemical structure and molecular weight of 4'-Methyl-3-(3-methylphenyl)propiophenone
Chemical structure and molecular weight of 4'-Methyl-3-(3-methylphenyl)propiophenone
Executive Summary
The compound 4'-Methyl-3-(3-methylphenyl)propiophenone (CAS: 898790-35-7) is a highly specific dihydrochalcone derivative. Structurally characterized by a propan-1-one linker bridging two distinct tolyl groups, it serves as a critical intermediate and structural analog in medicinal chemistry, particularly in the development of novel anti-inflammatory agents and synthetic sweeteners. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural architecture, and field-proven synthetic methodologies.
Physicochemical Profiling and Structural Architecture
The molecular architecture of 4'-Methyl-3-(3-methylphenyl)propiophenone consists of a central saturated three-carbon chain (propan-1-one). The C1 carbonyl carbon is conjugated with a p-tolyl (4-methylphenyl) group, while the terminal C3 carbon is covalently bonded to an m-tolyl (3-methylphenyl) group. Unlike its chalcone precursor, the saturated C2-C3 bond introduces rotational freedom, disrupting molecular planarity and significantly altering its lipophilicity and receptor-binding profile.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 1-(4-methylphenyl)-3-(3-methylphenyl)propan-1-one |
| CAS Registry Number | 898790-35-7 |
| Molecular Formula | C₁₇H₁₈O |
| Molecular Weight | 238.33 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Structural Class | Dihydrochalcone / 1,3-Diarylpropan-1-one |
Mechanistic Synthesis & Causality
The synthesis of 4'-Methyl-3-(3-methylphenyl)propiophenone is achieved via a robust, two-phase cascade: a base-catalyzed Claisen-Schmidt Condensation followed by Chemoselective Catalytic Hydrogenation .
Phase 1: Claisen-Schmidt Condensation The reaction between 4-methylacetophenone and 3-methylbenzaldehyde is driven by thermodynamic stability [1]. The introduction of a strong base (NaOH) deprotonates the relatively acidic α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration is highly favored as it yields a fully conjugated α,β-unsaturated system (the chalcone intermediate).
Phase 2: Chemoselective Hydrogenation To yield the target dihydrochalcone, the conjugated alkene must be reduced without over-reducing the carbonyl group into a secondary alcohol. Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) provides the optimal catalytic surface for the syn-addition of hydrogen across the C=C bond, ensuring strict chemoselectivity [2]. While recent advancements highlight biocatalytic alternatives for chalcone hydrogenation [3], Pd/C remains the gold standard for laboratory-scale precision.
Figure 1: Logical flow and mechanistic causality of the two-step synthesis.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Observational checkpoints are embedded within the steps to ensure the chemist can verify the success of the reaction in real-time without immediate reliance on complex instrumentation.
Protocol A: Synthesis of the Chalcone Intermediate
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-methylacetophenone and 10.0 mmol of 3-methylbenzaldehyde in 50 mL of 95% Ethanol.
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Causality: Ethanol is selected because it solubilizes the starting materials but acts as a poor solvent for the resulting chalcone, driving the reaction forward via precipitation (Le Chatelier's principle).
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Catalysis: Cool the flask to 0°C in an ice bath. Dropwise, add 5 mL of a 30% aqueous NaOH solution under vigorous magnetic stirring.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
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Validation Checkpoint: The clear solution will transition into a thick, pale-yellow suspension. This visual cue confirms the formation of the conjugated chalcone.
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Isolation: Pour the mixture over 100 g of crushed ice and neutralize with 1M HCl. Filter the yellow precipitate under vacuum, washing with cold distilled water until the filtrate is pH neutral. Recrystallize from hot ethanol.
Protocol B: Chemoselective Hydrogenation
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System Setup: Dissolve 5.0 mmol of the purified chalcone intermediate in 30 mL of Ethyl Acetate (EtOAc).
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Causality: EtOAc is strictly inert to mild hydrogenation conditions and provides excellent solubility for both the chalcone and the final dihydrochalcone.
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Catalyst Addition: Carefully add 50 mg of 10% Pd/C catalyst. Purge the flask with Nitrogen gas for 5 minutes to displace oxygen, preventing catalytic ignition.
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Reduction: Introduce Hydrogen gas (H₂) via a balloon (approx. 1 atm) and stir vigorously at room temperature for 2–3 hours.
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Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc mobile phase. The reaction is complete when the intensely UV-active, yellow chalcone spot (lower R_f) is entirely replaced by a colorless, weakly UV-active dihydrochalcone spot (higher R_f).
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Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 4'-Methyl-3-(3-methylphenyl)propiophenone.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation process.
Analytical Validation Parameters
To definitively confirm the molecular weight (238.33 g/mol ) and structure of the synthesized 4'-Methyl-3-(3-methylphenyl)propiophenone, the following analytical signatures must be verified:
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¹H NMR (CDCl₃): The defining signature of the successful hydrogenation is the complete disappearance of the alkene doublets (typically around δ 7.4–7.8 ppm) and the emergence of two coupled triplets in the aliphatic region (δ 2.9–3.3 ppm), corresponding to the newly formed -CH₂-CH₂- propanone linker.
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IR Spectroscopy: The conjugated ketone stretch of the chalcone (~1640 cm⁻¹) will shift to a higher frequency (~1685 cm⁻¹), characteristic of an aryl-alkyl ketone lacking α,β-unsaturation.
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Mass Spectrometry (ESI-MS): A definitive molecular ion peak at m/z 239.1 [M+H]⁺ confirms the molecular weight of the target compound.
References
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Title: One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation Source: ACS Symposium Series URL: [Link]
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Title: Synthesis of Asebogenin and Balsacone A Precursor by a Novel Synthetic Strategy Source: PubMed Central (PMC) URL: [Link]
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Title: Microbial-Driven Synthesis and Hydrolysis of Neohesperidin Dihydrochalcone: Biotransformation Process and Feasibility Investigation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
